molecular formula C15H10N2O2 B066350 3-Phenylquinoxaline-5-carboxylic acid CAS No. 162135-93-5

3-Phenylquinoxaline-5-carboxylic acid

Cat. No. B066350
M. Wt: 250.25 g/mol
InChI Key: OIVGUXVBKAIKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylquinoxaline-5-carboxylic acid is a compound that belongs to the quinoxaline family, a class of heterocyclic aromatic organic compounds. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those similar to 3-Phenylquinoxaline-5-carboxylic acid, involves various strategies such as condensation reactions, nucleophilic substitutions, and cyclization processes. For example, novel synthesis approaches for quinoxaline derivatives have been reported, where compounds are obtained through procedures entailing intermediate formation and subsequent functional group modifications (Raveglia et al., 1997).

Scientific Research Applications

  • Polymer Science:

    • Baek and Tan (2006) synthesized hyperbranched poly(phenylquinoxaline) using a self-polymerizable monomer related to phenylquinoxaline, which is useful in high-performance materials due to its thermal stability and mechanical properties (Baek & Tan, 2006).
    • Kricheldorf and Thomsen (1992) developed thermotropic polyesters based on a related benzoxazole carboxylic acid, which forms nematic melts, useful in liquid crystal technologies (Kricheldorf & Thomsen, 1992).
  • Medicinal Chemistry:

    • Muchowski et al. (1985) explored compounds structurally related to phenylquinoxaline for their anti-inflammatory and analgesic activities, showing potential in drug development (Muchowski et al., 1985).
    • El Rayes et al. (2019) synthesized derivatives of phenylquinoxaline with potential anticancer activity, demonstrating significant inhibition of cancer cell lines (El Rayes et al., 2019).
  • Materials Science:

    • Xiao et al. (2013) investigated organotin carboxylates based on amide carboxylic acids, including derivatives of phenylquinoxaline, for their potential in material science applications (Xiao et al., 2013).
    • Baek et al. (2003) studied the polymerization of a phenylquinoxaline-containing monomer, which is relevant in the development of high-temperature thermosetting resin systems (Baek et al., 2003).

Safety And Hazards

The safety information for 3-Phenylquinoxaline-5-carboxylic acid includes the following hazard statements: H315, H319, H335 . The precautionary statements include P271, P261, P280 .

properties

IUPAC Name

3-phenylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVGUXVBKAIKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571386
Record name 3-Phenylquinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylquinoxaline-5-carboxylic acid

CAS RN

162135-93-5
Record name 3-Phenylquinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylquinoxaline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Phenylquinoxaline-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Phenylquinoxaline-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Phenylquinoxaline-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Phenylquinoxaline-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Phenylquinoxaline-5-carboxylic acid

Citations

For This Compound
2
Citations
WA Denny, PM Turner, GJ Atwell, GW Rewcastle… - Mutation Research …, 1990 - Elsevier
… ether (3:2) gave methyl 3-phenylquinoxaline-5carboxylate (2.60 g, 45%) as an oil, which was hydrolysed with NaOH in aqueous MeOH to give 3-phenylquinoxaline-5-carboxylic acid, …
Number of citations: 21 www.sciencedirect.com
LW Deady, AJ Kaye - Australian journal of chemistry, 1997 - CSIRO Publishing
The condensation of 2,3-diaminobenzoic acid and the 5-chloro derivative with o-hydroxyphenylglyoxylic acid, isatin and benzothiophen-2,3-dione in polyphosphoric acid leads to the …
Number of citations: 9 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.